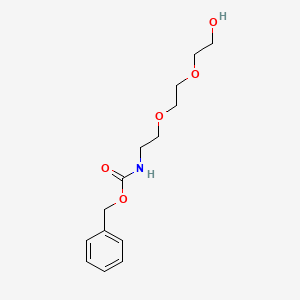
Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate
Vue d'ensemble
Description
Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate is a chemical compound with the molecular formula C14H21NO5. It is also known by other names such as N-CBZ-2-[2-(2-aminoethoxy)ethoxy]ethanol and this compound . This compound is characterized by its white to pale yellow solid appearance and its solubility in organic solvents like ethanol and dimethyl sulfoxide .
Méthodes De Préparation
The synthesis of Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate typically involves multi-step reactions, including carboxyl protection, etherification, and substitution reactions . The general synthetic route can be summarized as follows:
Carboxyl Protection: Protecting the carboxyl group to prevent unwanted reactions.
Etherification: Introducing the ethoxy groups through etherification reactions.
Substitution: Substituting the protected carboxyl group with the desired functional groups.
Analyse Des Réactions Chimiques
Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the hydroxyl groups can be replaced with other functional groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol and dimethyl sulfoxide, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical reactions. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate can be compared with similar compounds such as:
Benzyl (2-(2-hydroxyethoxy)ethyl)carbamate: This compound has a similar structure but lacks one ethoxy group, making it less soluble and reactive.
N-CBZ-2-[2-(2-aminoethoxy)ethoxy]ethanol:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of solubility, reactivity, and stability, making it suitable for a wide range of applications .
Propriétés
IUPAC Name |
benzyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5/c16-7-9-19-11-10-18-8-6-15-14(17)20-12-13-4-2-1-3-5-13/h1-5,16H,6-12H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKHGEFIYNDLAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573916 | |
| Record name | Benzyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205535-92-8 | |
| Record name | Benzyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















